molecular formula C19H21NO3S B15012555 Ethyl 3-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Ethyl 3-{[(2-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

Cat. No.: B15012555
M. Wt: 343.4 g/mol
InChI Key: PTGAKNOKAZMLFM-UHFFFAOYSA-N
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Description

ETHYL 3-(2-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of an ethyl ester group, a methylbenzamido group, and a tetrahydrobenzothiophene core

Preparation Methods

The synthesis of ETHYL 3-(2-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydrobenzothiophene core, followed by the introduction of the ethyl ester and methylbenzamido groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity. Industrial production methods may scale up these reactions using continuous flow reactors and optimized reaction conditions to achieve higher efficiency and cost-effectiveness.

Chemical Reactions Analysis

ETHYL 3-(2-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical structure. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 3-(2-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It could be investigated for its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 3-(2-METHYLBENZAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXYLATE can be compared with other benzothiophene derivatives, such as:

    ETHYL 3-(2-METHYLBENZAMIDO)BENZOFURAN-2-CARBOXYLATE: Similar in structure but contains a benzofuran ring instead of a benzothiophene ring.

    ETHYL 3-METHYL-5-(2-METHYLBENZAMIDO)BENZOFURAN-2-CARBOXYLATE: Another benzofuran derivative with additional methyl substitution

Properties

Molecular Formula

C19H21NO3S

Molecular Weight

343.4 g/mol

IUPAC Name

ethyl 3-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C19H21NO3S/c1-3-23-19(22)17-16(14-10-6-7-11-15(14)24-17)20-18(21)13-9-5-4-8-12(13)2/h4-5,8-9H,3,6-7,10-11H2,1-2H3,(H,20,21)

InChI Key

PTGAKNOKAZMLFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)CCCC2)NC(=O)C3=CC=CC=C3C

Origin of Product

United States

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